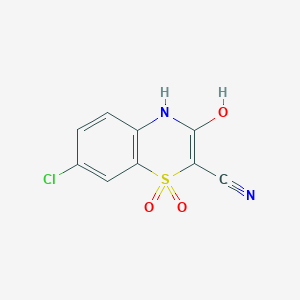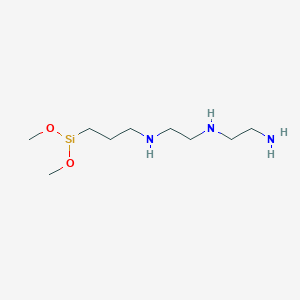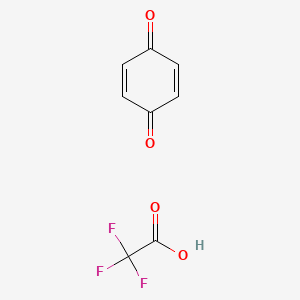
5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and an enol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a trifluoromethylated aldehyde or ketone, followed by an enolization step to introduce the enol functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The enol group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The phenyl and trifluoromethyl groups can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The enol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The phenyl and trifluoromethyl groups contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
5-Phenylpent-1-en-3-ol: Similar structure but lacks the trifluoromethyl group.
3-(2-(Trifluoromethyl)phenyl)propan-1-ol: Contains a trifluoromethyl group but differs in the position and overall structure.
Uniqueness: 5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol is unique due to the combination of a phenyl group, a trifluoromethyl group, and an enol functional group
Propriétés
Numéro CAS |
821799-21-7 |
|---|---|
Formule moléculaire |
C12H13F3O |
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)11(8-9-16)7-6-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 |
Clé InChI |
TUZXJUMAKJDFJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)
![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)

![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)

![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)
![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
